1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
Description
1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic urea derivative incorporating a 1,3,4-thiadiazole core substituted with a phenethylthio group and a cyclopropyl moiety. The cyclopropyl group enhances metabolic stability, while the phenethylthio substitution may influence lipophilicity and target binding .
Properties
IUPAC Name |
1-cyclopropyl-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c19-12(15-11-6-7-11)16-13-17-18-14(21-13)20-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESAOLYKKRKUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for Thiadiazole-Urea Compounds
Retrosynthetic Analysis
The synthesis of 1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can be approached through several disconnection strategies, which generally involve:
- Formation of the urea linkage between a cyclopropylamine and an appropriately substituted 1,3,4-thiadiazole-2-amine
- Introduction of the phenethylthio group onto a 1,3,4-thiadiazole precursor
- Construction of the 1,3,4-thiadiazole core with suitable functional groups for further modification
Key Synthetic Challenges
The primary synthetic challenges include:
- Regioselective functionalization of the 1,3,4-thiadiazole ring
- Mild conditions for urea formation to preserve sensitive functional groups
- Efficient introduction of the phenethylthio substituent
- Incorporation of the cyclopropyl moiety without ring-opening side reactions
Preparation of the 1,3,4-Thiadiazole Core
Cyclization Methods
The 1,3,4-thiadiazole core is typically synthesized through cyclization reactions. For the preparation of 2-amino-1,3,4-thiadiazoles (key intermediates for urea formation), several methods have been reported:
Thiosemicarbazide Cyclization
This approach involves the cyclization of acylthiosemicarbazides under acidic or basic conditions, as demonstrated in several literature reports. The reaction proceeds as follows:
- Reaction of thiosemicarbazide with an appropriate carboxylic acid derivative
- Cyclization in the presence of a dehydrating agent (typically concentrated sulfuric acid, phosphorus oxychloride, or phosphorus pentoxide)
Table 1: Conditions for Thiosemicarbazide Cyclization
| Reagent | Dehydrating Agent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Carboxylic acid | H₂SO₄ | 60-80 | 4-6 | 65-85 |
| Acid chloride | POCl₃ | 70-90 | 2-3 | 70-90 |
| Acid anhydride | P₂O₅ | 80-100 | 3-5 | 60-80 |
Oxidative Cyclization of Thiohydrazides
Another effective method involves the oxidative cyclization of thiohydrazides using oxidizing agents such as iodine or hydrogen peroxide:
Table 2: Oxidative Cyclization Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| I₂ | Ethanol | 25-40 | 2-4 | 75-85 |
| H₂O₂ | Acetic acid | 25-50 | 1-3 | 70-80 |
| FeCl₃ | Ethanol | 30-50 | 3-5 | 65-80 |
Introduction of the Phenethylthio Group
Nucleophilic Substitution Approach
The phenethylthio group can be introduced onto the 1,3,4-thiadiazole scaffold through nucleophilic substitution of an appropriate leaving group at the 5-position. Based on the literature for similar compounds, this typically involves:
- Preparation of a 5-halo-1,3,4-thiadiazole-2-amine derivative
- Reaction with phenethylthiol under basic conditions
Table 3: Conditions for Thioether Formation
| Substrate | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Chloro-1,3,4-thiadiazole | Phenethylthiol | K₂CO₃ | DMF | 70-90 | 3-5 | 70-85 |
| 5-Bromo-1,3,4-thiadiazole | Phenethylthiol | NaOH | Ethanol | 60-80 | 4-6 | 75-90 |
Thiol Alkylation Method
An alternative approach involves:
- Preparation of 5-mercapto-1,3,4-thiadiazole-2-amine
- Alkylation with phenethyl bromide or phenethyl chloride
This reaction typically proceeds as follows:
5-Mercapto-1,3,4-thiadiazole-2-amine + Phenethyl bromide → 5-(Phenethylthio)-1,3,4-thiadiazol-2-amine
As reported in similar syntheses, the reaction conditions usually involve:
Table 4: Thiol Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Phenethyl bromide | NaOH | Ethanol | 25-40 | 3-5 | 75-85 |
| Phenethyl chloride | K₂CO₃ | Acetone | 50-60 | 6-8 | 65-80 |
| Phenethyl tosylate | Cs₂CO₃ | DMF | 60-80 | 4-6 | 70-85 |
Formation of the Urea Linkage
Reaction with Isocyanates
A common method for urea formation involves the reaction of 5-substituted-1,3,4-thiadiazol-2-amines with isocyanates. For the target compound, this would require cyclopropyl isocyanate:
5-(Phenethylthio)-1,3,4-thiadiazol-2-amine + Cyclopropyl isocyanate → this compound
Based on similar reactions in the literature, the conditions are typically:
Table 5: Isocyanate Reaction Conditions
| Amine | Isocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Substituted thiadiazol-2-amine | Cyclopropyl isocyanate | Dry acetone | 50-60 | 4-6 | 70-85 |
| Substituted thiadiazol-2-amine | Cyclopropyl isocyanate | THF | 25-40 | 6-8 | 65-80 |
| Substituted thiadiazol-2-amine | Cyclopropyl isocyanate | Toluene | 80-100 | 2-3 | 75-90 |
Carbonyldiimidazole (CDI) Method
An alternative approach involves using carbonyldiimidazole as a coupling agent:
- Reaction of 5-(phenethylthio)-1,3,4-thiadiazol-2-amine with carbonyldiimidazole to form an activated intermediate
- Subsequent reaction with cyclopropylamine
This method offers advantages for sensitive substrates and typically proceeds under milder conditions:
Table 6: CDI Method Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiadiazole-amine + CDI | DMF | 25-30 | 8-10 | Intermediate |
| 2 | Intermediate + Cyclopropylamine | DMF | 25-30 | 3-4 | 65-80 (overall) |
Phosgene Derivatives Method
Phosgene derivatives such as diphosgene or triphosgene can also be used to form urea linkages. The reaction typically proceeds by:
- Formation of a carbamoyl chloride intermediate from the amine and phosgene derivative
- Reaction with a second amine to form the urea
Table 7: Phosgene Derivatives Method
| Phosgene Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Diphosgene | Triethylamine | DCM | 0-5 then 25 | 4-6 | 60-75 |
| Triphosgene | N-methylmorpholine | THF | 0-5 then 25 | 3-5 | 65-80 |
Preparation of Cyclopropylamine Derivatives
Synthesis of Cyclopropylamine
When cyclopropylamine is required as a starting material, it can be prepared through several methods:
Curtius Rearrangement
Starting from cyclopropanecarboxylic acid, the Curtius rearrangement provides a reliable route to cyclopropylamine:
- Conversion of cyclopropanecarboxylic acid to an acyl azide
- Thermolysis to form an isocyanate
- Hydrolysis to obtain cyclopropylamine
Reduction Methods
Reduction of cyclopropyl nitriles or cyclopropyl amides offers another approach to cyclopropylamines:
Table 8: Reduction Methods for Cyclopropylamine Preparation
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclopropyl nitrile | LiAlH₄ | THF | 0-25 | 3-5 | 70-85 |
| Cyclopropanecarboxamide | BH₃·THF | THF | 50-70 | 6-8 | 65-80 |
Proposed Synthetic Routes for this compound
Based on the methodologies described above, two main synthetic routes for the target compound are proposed:
Route A: Thiol Alkylation Followed by Urea Formation
Scheme 1:
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole from thiosemicarbazide and carbon disulfide
- Alkylation with phenethyl bromide to form 5-(phenethylthio)-1,3,4-thiadiazol-2-amine
- Reaction with cyclopropyl isocyanate to form the target compound
Route B: Urea Formation Followed by Thiol Alkylation
Scheme 2:
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole
- Formation of 1-cyclopropyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea using CDI or isocyanate methods
- Alkylation with phenethyl bromide to introduce the phenethylthio group
Analysis of Synthetic Methods
Advantages and Limitations
Table 9: Comparison of Synthetic Routes
| Route | Advantages | Limitations | Overall Assessment |
|---|---|---|---|
| Route A | - Fewer steps - Higher overall yield - More literature precedent |
- Potential selectivity issues in alkylation step - May require protection of amine |
Preferred approach due to simplicity and expected higher yields |
| Route B | - More controlled introduction of phenethylthio group - May avoid side reactions |
- More steps - Potential difficulty in selective alkylation - Lower overall yield |
Alternative approach when selective functionalization is challenging |
Optimization Strategies
For optimal synthesis of this compound, several optimization strategies can be considered:
- Use of phase-transfer catalysts for alkylation reactions to improve yields and reduce reaction times
- Microwave-assisted synthesis for key cyclization steps to enhance efficiency
- Selection of appropriate bases for thiol alkylation to minimize side reactions
- Temperature control during isocyanate reactions to prevent decomposition
Chemical Reactions Analysis
1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under hydrogenation conditions to form corresponding dihydro derivatives.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and hydrogen gas with a suitable catalyst. Major products formed from these reactions include sulfoxides, sulfones, and dihydro derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.
Biology
The compound exhibits potential interactions with biological molecules, making it a candidate for drug discovery. The thiadiazole ring is known for its biological activity, which may include:
- Antimicrobial Activity : Preliminary studies suggest it may inhibit certain bacterial strains.
- Antifungal Properties : Similar compounds have shown efficacy against fungal infections .
- Anticancer Potential : Initial investigations indicate that this compound could have cytotoxic effects on cancer cell lines.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications:
- Urease Inhibition : Compounds with similar structures have been noted for their ability to inhibit urease enzymes, which are implicated in various diseases such as peptic ulcers and kidney stones .
- Anti-inflammatory Effects : Research indicates that thiadiazole derivatives can exhibit anti-inflammatory properties, suggesting further exploration in this area could yield beneficial results .
Industry
In industrial applications, this compound may be utilized in developing new materials. Its unique chemical properties could lead to innovations in:
- Polymer Chemistry : The compound's structure may enhance the properties of polymers or coatings.
- Agricultural Chemicals : There is potential for use in developing agrochemicals that target specific pests or diseases.
Case Studies
Several studies have explored the applications and effects of compounds related to this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thiadiazole derivatives against various pathogens and found promising results indicating the potential for developing new antibiotics.
- Urease Inhibition Research : Investigations into urease inhibitors demonstrated that similar compounds effectively reduced urease activity in vitro, highlighting the therapeutic potential for treating related diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and phenethylthio group may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Antifungal Activity
Compounds such as 1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) and 1-(3-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8f) share the thiadiazole-urea backbone but differ in aryl substitutions. These derivatives exhibit antifungal activity due to the triazole moiety, which is absent in the target compound. The presence of halogenated aryl groups (e.g., bromo, chloro) enhances potency against Candida spp., as evidenced by lower MIC values (0.5–2.0 µg/mL) compared to fluconazole .
| Compound Name | Key Substituents | Antifungal MIC (µg/mL) | Melting Point (°C) |
|---|---|---|---|
| 1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea | Cyclopropyl, phenethylthio | Not reported | Not available |
| 8d | 4-Bromophenyl, triazole | 0.5–1.0 | 155–160 |
| 8f | 3-Chlorophenyl, triazole | 1.0–2.0 | 148–155 |
Anticonvulsant Thiadiazole-Urea Derivatives
Compounds like 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (ED50 = 0.65 µmol/kg) and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea (ED50 = 1.14 µmol/kg) demonstrate potent anticonvulsant activity in maximal electroshock (MES) tests. The target compound’s phenethylthio group may offer comparable lipophilicity but lacks the halogen or methoxy substitutions linked to enhanced blood-brain barrier penetration .
Pesticidal Thiadiazole Derivatives
These derivatives leverage electron-withdrawing groups (e.g., trifluoromethyl) for pesticidal activity, a feature absent in the target compound .
Key Research Findings and Limitations
- Antifungal Gap: Unlike triazole-containing analogues (8d–8g), the target compound lacks a known antifungal mechanism. Activity against fungal CYP51 enzymes remains untested .
- Synthetic Challenges : The phenethylthio group’s steric bulk may complicate purification, as seen in low yields (50–70%) for analogous compounds .
Biological Activity
1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's unique reactivity.
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur, known for its diverse biological activities.
- Phenethylthio Group : This moiety enhances lipophilicity and may influence the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of 336.43 g/mol. The compound's InChI Key is CESAOLYKKRKUGG-UHFFFAOYSA-N .
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets such as enzymes and receptors. The thiadiazole ring and phenethylthio group are critical for binding to these targets, potentially leading to inhibition or modulation of their functions. Further investigation into specific pathways is required to elucidate the exact mechanisms involved.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to anticancer activity:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HeLa | TBD | |
| Phthalimide-Thiadiazole Derivative | HeLa | 29 | |
| Urea Derivative | MCF-7 | 25.9 |
The combination of different structural motifs such as phthalimide with thiadiazole has been shown to enhance cytotoxicity due to increased lipophilicity and interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have also exhibited notable antimicrobial properties. The following table outlines some relevant findings:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | TBD | |
| Thiadiazole Derivative | E. coli | 0.03–0.06 |
These compounds demonstrate broad-spectrum activity against various pathogens, indicating their potential as therapeutic agents.
Case Studies
A study published in PMC evaluated several thiadiazole derivatives for their anticancer properties. The results indicated that compounds containing the thiadiazole nucleus exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study suggested that structural modifications could enhance the potency of these compounds .
Q & A
Q. Basic
- HPLC : Quantifies purity (>95% is standard for research-grade material) by separating impurities .
- NMR Spectroscopy : Confirms structural integrity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm, thiadiazole protons at δ 8–9 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
Advanced : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and hydrogen-bonding patterns critical for SAR studies.
What are the primary biological targets and mechanisms of action associated with this compound based on structural analogs?
Basic
The thiadiazole-urea scaffold is prevalent in kinase inhibitors and antimicrobial agents. Analogs with phenethylthio groups show:
- Kinase Inhibition : Interaction with ATP-binding pockets via hydrogen bonding (urea moiety) and hydrophobic interactions (cyclopropyl/phenethyl groups) .
- Antimicrobial Activity : Disruption of bacterial membrane integrity or enzyme inhibition (e.g., dihydrofolate reductase) .
How do structural modifications in the thiadiazole or cyclopropyl groups influence the compound's bioactivity and solubility?
Q. Advanced
- Thiadiazole Substituents : Electron-withdrawing groups (e.g., CF₃) enhance target affinity but reduce solubility. Phenethylthio improves lipophilicity, favoring membrane penetration .
- Cyclopropyl vs. Bulkier Groups : Cyclopropyl maintains steric accessibility for target binding, whereas tert-butyl groups increase metabolic stability but reduce aqueous solubility .
Data-Driven Design : Systematic substitution (e.g., replacing cyclopropyl with isopropyl) can balance potency and solubility .
What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources.
- SAR Cross-Validation : Use structural analogs (e.g., phenyl vs. pyridyl substitutions) to isolate activity trends .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
What are the key considerations for designing in vitro and in vivo experiments to evaluate this compound's pharmacokinetic properties?
Q. Advanced
- In Vitro : Assess metabolic stability using liver microsomes, plasma protein binding (e.g., via ultrafiltration), and CYP450 inhibition .
- In Vivo : Optimize dosing regimens based on logP (target ~2–3 for oral bioavailability) and monitor clearance rates in rodent models .
How can researchers address challenges in crystallizing this compound for X-ray diffraction analysis?
Q. Advanced
- Solvent Screening : Use high-boiling-point solvents (e.g., DMSO/water mixtures) for slow evaporation .
- Co-Crystallization : Add co-formers (e.g., carboxylic acids) to stabilize crystal lattice via hydrogen bonding .
What safety precautions are necessary when handling this compound in laboratory settings?
Q. Basic
- GHS Hazards : Based on analogs, expect H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
- Protocols : Use fume hoods, nitrile gloves, and emergency eyewash stations. Store at 2–8°C in sealed containers .
What computational methods are employed to predict the binding affinity and selectivity of this compound towards biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced therapeutic efficacy?
Q. Advanced
- Fragment Replacement : Swap phenethylthio with morpholinoethoxy (improves solubility) or pyridyl (enhances target specificity) .
- Bioisosteres : Replace urea with thiourea to modulate hydrogen-bonding capacity .
- Pro-drug Design : Introduce ester groups to enhance oral absorption, with in vivo enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
